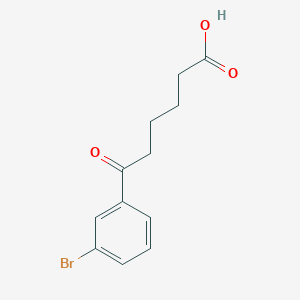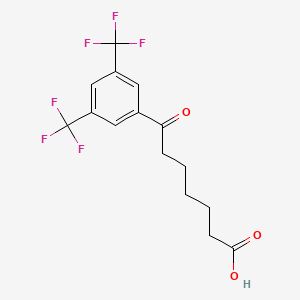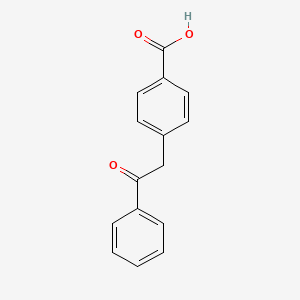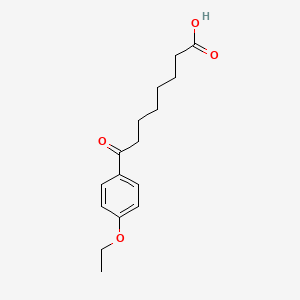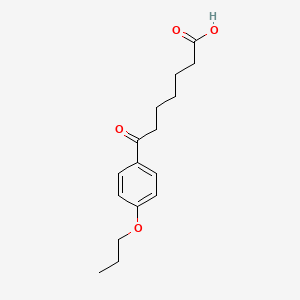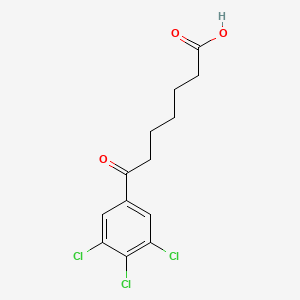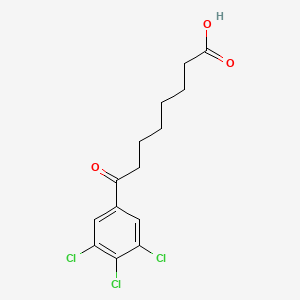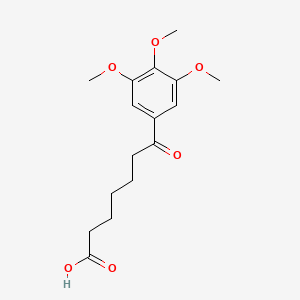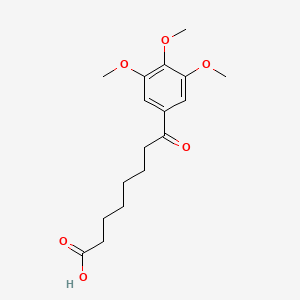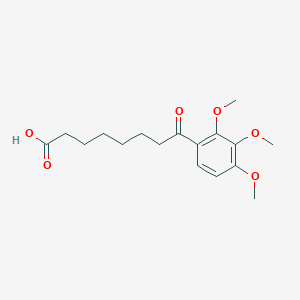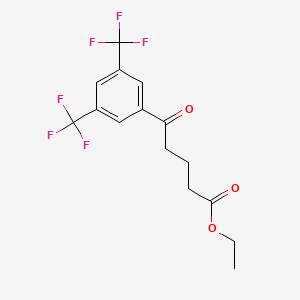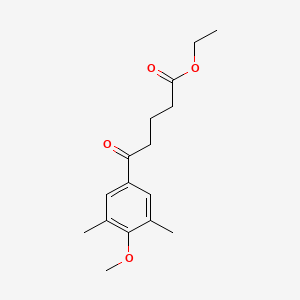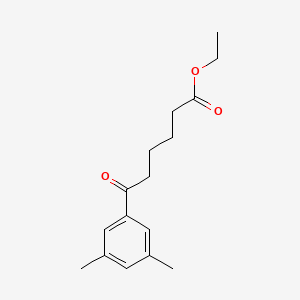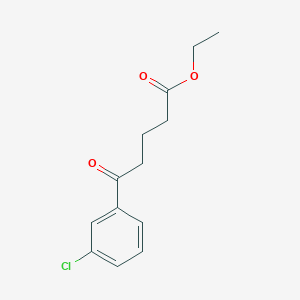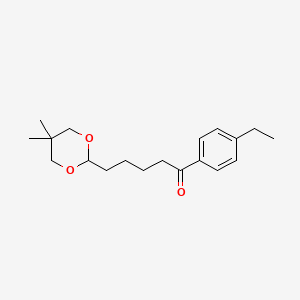
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of valerophenone, which is a common building block in organic chemistry. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl group suggests that it might have interesting reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable valerophenone derivative with a 5,5-dimethyl-1,3-dioxan-2-yl group. The exact methods would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of a ketone, with the carbonyl group playing a central role. The 5,5-dimethyl-1,3-dioxan-2-yl group would likely introduce steric hindrance and could influence the reactivity of the carbonyl group .Chemical Reactions Analysis
As a ketone, this compound would be expected to undergo typical carbonyl reactions, such as nucleophilic addition. The presence of the 5,5-dimethyl-1,3-dioxan-2-yl group could influence the reactivity and selectivity of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As a ketone, it would be expected to have a polar carbonyl group, which could lead to intermolecular forces like hydrogen bonding. The 5,5-dimethyl-1,3-dioxan-2-yl group could influence properties like solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Photovoltaic Cells
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone has been utilized in the synthesis of oligophenylenevinylenes (OPVs), which are employed as active materials in photovoltaic cells. These materials have shown conversion efficiencies in the range of 0.5-1% in blends with the soluble C60 derivative PCBM, indicating their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Anti-inflammatory Applications
Another application of this compound is in the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which have been evaluated for their anti-inflammatory activities. Certain derivatives exhibited higher anti-inflammatory activity than the standard reference drug aspirin, highlighting their potential in the pharmaceutical industry as novel anti-inflammatory agents (Li et al., 2008).
Heterogeneously Catalysed Condensations
The compound has been involved in studies focusing on the acid-catalysed condensation of glycerol (a chemical from renewable materials) with various aldehydes and ketones to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These products are of interest as potential novel platform chemicals, especially [1,3]dioxan-5-ols which serve as precursors for 1,3-propanediol derivatives, indicating a route towards sustainable chemical synthesis (Deutsch, Martin, & Lieske, 2007).
Ring Opening Reactions
Research has also explored the ring-opening reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to various derivatives. These studies provide insights into the reactivity and potential applications of this compound in synthesizing a wide range of heterocyclic compounds (Šafár̆ et al., 2000).
Photoinitiator for Free Radical Polymerization
Moreover, benzophenone-1,3-dioxane derivatives have been synthesized and characterized as hydrogen abstraction type photoinitiators for free radical polymerization. These initiators, which do not require an additional hydrogen donor, present an alternative to conventional initiator systems, demonstrating the versatility of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone in polymer science applications (Wang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-15-9-11-16(12-10-15)17(20)7-5-6-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDWVHHHQYIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645986 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylvalerophenone | |
CAS RN |
898755-39-0 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

